molecular formula C28H28N4O2 B608394 Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-

Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-

Cat. No.: B608394
M. Wt: 452.5 g/mol
InChI Key: MXVVJNJNDCJCFS-UHFFFAOYSA-N
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Description

KT172 is a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ), with an inhibitory concentration (IC50) value of 11 nanomolar. This compound is primarily used in scientific research to study metabolic and inflammatory processes due to its ability to disrupt lipid networks involved in macrophage inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

KT172 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the incorporation of a biphenyl moiety. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for KT172 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

KT172 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the biphenyl moiety. These reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is KT172 itself, with high selectivity and purity. By-products are typically minimal and are removed through purification processes such as chromatography.

Scientific Research Applications

KT172 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of diacylglycerol lipase beta and its effects on lipid metabolism.

    Biology: Employed in studies investigating the role of lipid signaling in cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating metabolic and inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting lipid signaling pathways .

Comparison with Similar Compounds

KT172 is unique in its high selectivity for diacylglycerol lipase beta compared to other similar compounds. Some related compounds include:

These compounds highlight the specificity of KT172 for diacylglycerol lipase beta, making it a valuable tool in research focused on lipid signaling and metabolic regulation.

Properties

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-[4-(2-methoxyphenyl)phenyl]triazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-34-27-13-6-5-12-25(27)22-14-16-23(17-15-22)26-20-32(30-29-26)28(33)31-18-8-7-11-24(31)19-21-9-3-2-4-10-21/h2-6,9-10,12-17,20,24H,7-8,11,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVVJNJNDCJCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 3
Reactant of Route 3
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 4
Reactant of Route 4
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 5
Reactant of Route 5
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Reactant of Route 6
Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-

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